2-(2-bromophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
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Overview
Description
2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both bromophenoxy and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyridyl group can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the pyridyl group can bind to nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-N’~1~-[(E)-(2,3-dichlorophenyl)methylene]acetohydrazide
- 2-(3-Bromophenoxy)tetrahydro-2H-pyran
Uniqueness
2-(2-BROMOPHENOXY)-N’~1~-[(E)-1-(3-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenoxy and pyridyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12BrN3O2 |
---|---|
Molecular Weight |
334.17 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12BrN3O2/c15-12-5-1-2-6-13(12)20-10-14(19)18-17-9-11-4-3-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+ |
InChI Key |
QQHBVSUMOOIROS-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CN=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CN=CC=C2)Br |
Origin of Product |
United States |
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